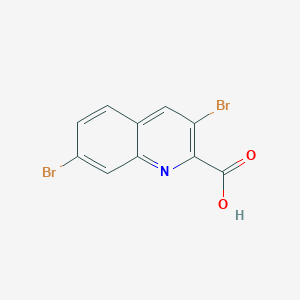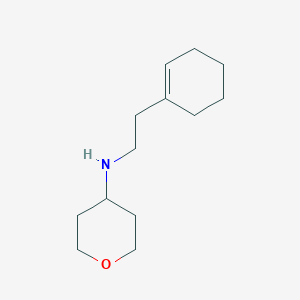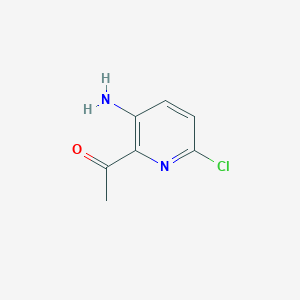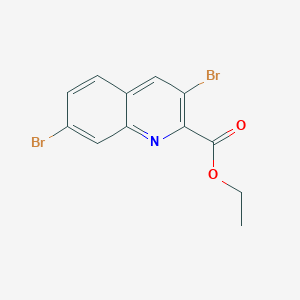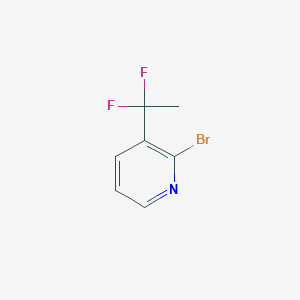![molecular formula C12H9BrO B13657032 4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
4-Bromo-[1,1'-biphenyl]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-[1,1’-biphenyl]-3-ol is an organic compound with the molecular formula C12H9BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 4th position and a hydroxyl group at the 3rd position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-[1,1’-biphenyl]-3-ol typically involves the bromination of biphenyl followed by hydroxylation. One common method involves the use of bromine in the presence of a solvent like methylene dichloride at ambient temperature. The reaction is carried out with stirring, and the excess bromine is neutralized using sodium or potassium sulfite or bisulfite . The organic phase is then washed, dried, and purified to obtain the desired product.
Industrial Production Methods
Industrial production of 4-Bromo-[1,1’-biphenyl]-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form biphenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of various substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of liquid crystals and other advanced materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobiphenyl: Similar structure but lacks the hydroxyl group.
4-Iodobiphenyl: Similar structure with iodine instead of bromine.
4-Biphenylboronic acid: Contains a boronic acid group instead of bromine.
4-Bromo-4’-hydroxybiphenyl: Similar structure with the hydroxyl group at the 4’ position
Uniqueness
4-Bromo-[1,1’-biphenyl]-3-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C12H9BrO |
|---|---|
Peso molecular |
249.10 g/mol |
Nombre IUPAC |
2-bromo-5-phenylphenol |
InChI |
InChI=1S/C12H9BrO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H |
Clave InChI |
IXMZEBWAFNGMPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


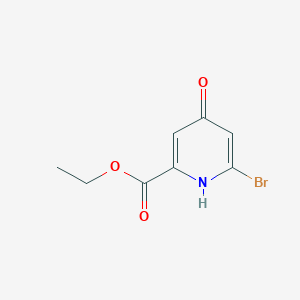
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)

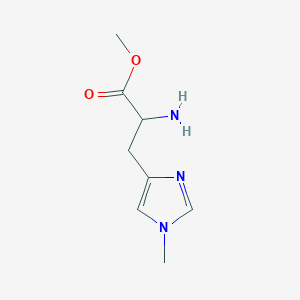
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)



